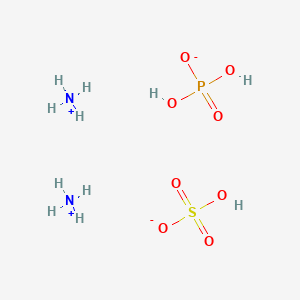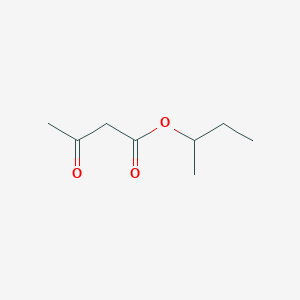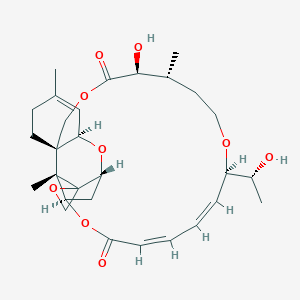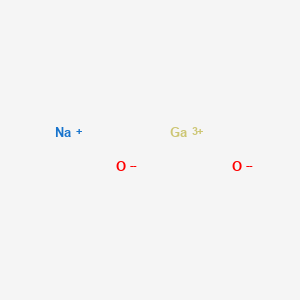
Diammonium phosphate sulphate
説明
Diammonium phosphate (DAP) is a widely used phosphorus fertilizer made from two common constituents in the fertilizer industry . It’s a white, crystalline compound that is completely soluble in water, making it 100% available to plants . It’s formulated in a controlled reaction of phosphoric acid with ammonia . The standard nutrient grade of DAP is relatively high, at 18-46-0 .
Synthesis Analysis
DAP is produced by reacting 1 mole of phosphoric acid (produced from mined phosphate rock) with 2 moles of ammonia . The resulting slurry is solidified into a granular form . The inputs required to produce one ton of DAP fertilizer are approximately 1.5 to 2 tons of phosphate rock, 0.4 tons of sulfur (S) to dissolve the rock, and 0.2 tons of ammonia .Molecular Structure Analysis
The chemical formula of DAP is (NH₄)₂HPO₄ . It’s a compound formed by the reaction of ammonia and phosphoric acid .Chemical Reactions Analysis
DAP releases free ammonium . The ammonium present in DAP is an excellent nitrogen (N) source and will be gradually converted to nitrate by soil bacteria, resulting in a subsequent drop in pH . Also, DAP decomposes to give ammonia and monoammonium phosphate at around 70°C .Physical and Chemical Properties Analysis
DAP is a colorless monoclinic crystal with a density of 1.619 g/cm³ . It’s soluble in water (57.5 g/100 mL at 10 °C and 106.7 g/100 mL at 70 °C) but insoluble in alcohol, acetone, and liquid ammonia . The average pH in solution is 7.5–8 .科学的研究の応用
Combustion Properties : Diammonium phosphate improves the combustion properties of wood. A study found that wood specimens impregnated with DAP showed better combustion properties, such as reduced mass loss and destruction time (Baysal, 2011).
Agricultural Fertilizers : DAP is used extensively as a fertilizer in agriculture. Research indicates its efficiency in increasing crop yields and enhancing soil phosphorus content. For instance, it has been shown to increase wheat grain yield and improve phosphorus balance in rice-rapeseed-mungbean cropping systems (Sharma et al., 2010).
Soil Microbial Activity : The impact of phosphate fertilizers, including DAP, on soil microbial activity has been studied. Long-term field trials and incubation experiments revealed that DAP affected soil pH, salt concentration, and nutrient status, which in turn influenced microbial characteristics (Bolan, Currie & Baskaran, 1996).
Heavy Metal Solubility and Transport : DAP can reduce heavy metal dissolution and transport in contaminated soils. A study demonstrated that DAP treatments decreased total metal transport from soils contaminated with heavy metals like Cd, Pb, and Zn (Mcgowen, Basta & Brown, 2001).
Chemical Synthesis : Diammonium hydrogen phosphate has been used as a catalyst in the synthesis of various chemical compounds. For example, it facilitated the efficient synthesis of 4H-benzo[b]pyran derivatives in aqueous media (Balalaie et al., 2007).
Phosphorus-Solubilizing Bacteria Interaction : Studies have shown that the interaction of DAP with phosphate-solubilizing bacteria enhances crop yield and soil fertility, providing a sustainable alternative to chemical phosphate fertilizers (Kaur & Reddy, 2015).
作用機序
特性
IUPAC Name |
diazanium;dihydrogen phosphate;hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2H3N.H3O4P.H2O4S/c;;2*1-5(2,3)4/h2*1H3;(H3,1,2,3,4);(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNQKRMVYLDOGCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[NH4+].OP(=O)(O)[O-].OS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H11N2O8PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12593-60-1 | |
| Record name | Ammonium phosphate sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012593601 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ammonium phosphate sulfate ((NH4)2(H2PO4)(HSO4)) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diammonium phosphate sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.453 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Nitro-6H-indolo[2,3-b]quinoxaline](/img/structure/B83876.png)



![2-Pyrazolin-5-one, 4-[[p-(dimethylamino)phenyl]imino]-1,3-diphenyl-](/img/structure/B83886.png)
![4-Methyl-9h-pyrido[2,3-b]indole](/img/structure/B83889.png)




![Benzene, 1,1'-[(methylthio)ethenylidene]bis-](/img/structure/B83898.png)

